5-(4-Boc-aminophenyl)-3-fluorophenol
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Overview
Description
5-(4-Boc-aminophenyl)-3-fluorophenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of a fluorinated phenol core with a tert-butoxycarbonyl (Boc) protected amino group attached to the phenyl ring. This structure imparts specific reactivity and stability characteristics, making it valuable for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration: of 3-fluorophenol to introduce a nitro group at the desired position.
Reduction: of the nitro group to an amino group.
Protection: of the amino group using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The fluorine atom on the phenol ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
5-(4-Boc-aminophenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The fluorinated phenol core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Boc-aminophenyl)-3-trifluoromethoxyphenol: Similar structure but with a trifluoromethoxy group instead of a fluorine atom.
5-(4-Boc-aminophenyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine.
5-(4-Boc-aminophenyl)-3-bromophenol: Contains a bromine atom instead of fluorine.
Uniqueness
5-(4-Boc-aminophenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
tert-butyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKQRSXOOBRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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